GW1929

Catalog No.
S529598
CAS No.
196808-24-9
M.F
C30H29N3O4
M. Wt
495.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW1929

CAS Number

196808-24-9

Product Name

GW1929

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1

InChI Key

QTQMRBZOBKYXCG-MHZLTWQESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GW 1929, GW-1929, GW1929

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

The exact mass of the compound (S)-2-(2-benzoylphenylamino)-3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid is 495.2158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GW1929 is a synthetic, tyrosine-based non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) agonist. In procurement and assay design, it serves as a critical high-affinity reference standard, exhibiting sub-10 nanomolar potency for human PPARγ while maintaining a >1000-fold selectivity over PPARα and PPARδ subtypes . Unlike classical TZDs, GW1929 provides a distinct structural backbone that avoids TZD-class liabilities, making it an essential baseline material for researchers decoupling true PPARγ-mediated metabolic and transcriptional effects from the off-target artifacts associated with first-generation glitazones[1].

Substituting GW1929 with common TZD agonists like rosiglitazone or troglitazone compromises assay integrity due to fundamentally different receptor-ligand binding mechanics and coregulator dynamics. GW1929 features a bulky nitrogen group on its tyrosine scaffold that occupies the receptor's benzophenone pocket differently than TZDs, leading to divergent effects on corepressor (e.g., NCoR) affinity across PPAR subtypes[1]. Furthermore, GW1929 achieves equipotent in vivo efficacy at substantially lower plasma concentrations than benchmark TZDs, meaning generic substitution will drastically alter required dosing regimens, increase solvent loads, and introduce confounding TZD-specific toxicological profiles into preclinical models [2].

In Vivo Dosing Efficiency and Plasma Concentration Burden

In preclinical metabolic modeling, minimizing the systemic chemical burden is critical to isolating receptor-mediated effects from generalized xenobiotic stress. GW1929 demonstrates profound dosing efficiency compared to first-generation TZDs. In Zucker Diabetic Fatty (ZDF) rat models, GW1929 achieves antihyperglycemic activity equipotent to troglitazone but requires a >100-fold lower plasma concentration [1]. This massive reduction in required circulating drug levels allows researchers to formulate ultra-low-dose regimens that mitigate concentration-dependent off-target effects.

Evidence DimensionPlasma concentration required for equipotent antihyperglycemic efficacy
Target Compound DataGW1929 (>100-fold lower plasma concentration)
Comparator Or BaselineTroglitazone (Baseline high plasma concentration requirement)
Quantified Difference>100-fold reduction in required plasma concentration for GW1929
ConditionsIn vivo Zucker Diabetic Fatty (ZDF) rat model

Procuring GW1929 enables ultra-low-dose preclinical formulations, significantly reducing the risk of xenobiotic toxicity and solvent-induced artifacts in metabolic studies.

Transactivation Potency and Solvent Load Reduction

For in vitro high-throughput screening and cell-based transactivation assays, GW1929 offers substantially higher potency over standard TZD comparators. GW1929 activates the human PPARγ receptor with an EC50 of 6.2 nM. In contrast, troglitazone requires an EC50 of approximately 550 nM to achieve similar activation . This ~88-fold increase in potency means that GW1929 can be utilized at low nanomolar concentrations, drastically reducing the required DMSO solvent load in sensitive cell cultures and preserving valuable reagent stocks.

Evidence DimensionHuman PPARγ activation potency (EC50)
Target Compound DataGW1929 (EC50 = 6.2 nM)
Comparator Or BaselineTroglitazone (EC50 = 550 nM)
Quantified DifferenceGW1929 is ~88-fold more potent
ConditionsCell-based transactivation assays

The sub-10 nM potency of GW1929 allows for cleaner cell-based assays with minimal solvent (DMSO) interference, making it a highly suitable choice for sensitive in vitro profiling.

Divergent Corepressor (NCoR) Modulation Dynamics

Classical TZDs uniformly decrease the affinity of corepressors across PPAR subtypes, acting as classical pan-agonists in this regard. However, GW1929 exhibits a distinct, subtype-specific coregulator profile. While it reduces NCoR association with PPARγ, GW1929 selectively enhances NCoR association with PPARδ[1]. Rosiglitazone, conversely, decreases corepressor affinity across all three subtypes or has no enhancing effect on PPARδ[1]. This structural divergence makes GW1929 indispensable for researchers specifically mapping complex, non-classical coregulator dynamics.

Evidence DimensionModulation of NCoR corepressor affinity to PPARδ
Target Compound DataGW1929 (Enhances NCoR association)
Comparator Or BaselineRosiglitazone (Decreases or has no enhancing effect on NCoR association)
Quantified DifferenceDivergent directional modulation (Enhancement vs. Decrease/Neutral)
ConditionsCell-free FRET and structural binding assays

GW1929 is essential for structural biology and mechanistic assays where classical TZD-induced pan-corepressor dissociation would obscure subtype-specific regulatory mechanisms.

High-Affinity Baseline Standard for Non-TZD Drug Discovery

Because GW1929 achieves sub-10 nM potency without the thiazolidinedione structural motif, it is a highly suitable procurement choice as a positive control in high-throughput screening assays aimed at discovering next-generation, non-TZD PPARγ modulators. It allows researchers to establish a highly potent baseline without introducing the specific off-target liabilities associated with glitazones.

Ultra-Low-Dose In Vivo Metabolic Modeling

In preclinical models of type 2 diabetes and dyslipidemia, GW1929 is selected over troglitazone when the experimental design requires minimizing the total xenobiotic burden. Its ability to achieve equipotent antihyperglycemic effects at >100-fold lower plasma concentrations[1] ensures that observed phenotypic changes are driven by receptor activation rather than high-dose chemical toxicity.

Mechanistic Profiling of Coregulator Dynamics

GW1929 is specifically required for structural biology workflows and FRET assays investigating nuclear receptor corepressor recruitment. Its distinct ability to enhance NCoR association with PPARδ—a trait not shared by classical TZDs like rosiglitazone [2]—makes it an irreplaceable tool for mapping complex, ligand-specific conformational changes and coregulator interactions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

495.21580641 Da

Monoisotopic Mass

495.21580641 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X8S066WKF4

Other CAS

196808-24-9

Wikipedia

Gw-1929

Dates

Last modified: 08-15-2023
1: Hahn SS, Tang Q, Zheng F, Zhao S, Wu J. GW1929 inhibits α7 nAChR expression
2: Wojtowicz AK, Szychowski KA, Kajta M. PPAR-γ agonist GW1929 but not antagonist
3: Kaundal RK, Sharma SS. Ameliorative effects of GW1929, a nonthiazolidinedione
4: Kaundal RK, Sharma SS. GW1929: a nonthiazolidinedione PPARγ agonist,
5: Moore-Carrasco R, Figueras M, Ametller E, López-Soriano FJ, Argilés JM,
6: Huang WC, Chio CC, Chi KH, Wu HM, Lin WW. Superoxide anion-dependent

Explore Compound Types